molecular formula C15H20Cl2N2 B8188804 3-Piperidin-4-ylmethyl-quinoline dihydrochloride

3-Piperidin-4-ylmethyl-quinoline dihydrochloride

Cat. No.: B8188804
M. Wt: 299.2 g/mol
InChI Key: GAZDBKUVXMLEPF-UHFFFAOYSA-N
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Description

3-Piperidin-4-ylmethyl-quinoline dihydrochloride is a synthetically versatile chemical scaffold in medicinal chemistry and drug discovery research. The piperidin-4-ylmethyl-quinoline structure is a privileged scaffold in the design of biologically active molecules, particularly for investigating new therapeutic agents. Research indicates that closely related 4-(piperidin-1-ylmethyl)quinoline derivatives have demonstrated significant antiproliferative activity in vitro against a panel of human cancer cell lines, including T-47D (breast), HeLa (cervical), HepG2 (liver), and MCF-7 (breast) . Some specific analogues have shown growth inhibitory effects comparable to standard chemotherapeutic agents, highlighting the potential of this chemical class in oncology research . Furthermore, structurally similar compounds, such as 4-(quinolin-3-ylmethyl)piperidine-1-carboxylic acid, have been identified in scientific databases as ligands with predicted activity against Fatty-acid amide hydrolase 1 (FAAH) . FAAH is a key enzyme in the endocannabinoid system, responsible for hydrolyzing endogenous signaling lipids like anandamide, making it a prominent target for therapeutic intervention in pain, inflammation, and neurological disorders . The dihydrochloride salt form enhances the compound's solubility in aqueous systems, facilitating its use in various biological assays. This product is intended for research applications as a key intermediate or building block in the synthesis of more complex molecules and for use in high-throughput screening. It is supplied as a high-purity material for use in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(piperidin-4-ylmethyl)quinoline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.2ClH/c1-2-4-15-14(3-1)10-13(11-17-15)9-12-5-7-16-8-6-12;;/h1-4,10-12,16H,5-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZDBKUVXMLEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC3=CC=CC=C3N=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-4-ylmethyl-quinoline dihydrochloride typically involves the reaction of piperidine derivatives with quinoline compounds under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-4-ylmethyl-quinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaOH, K2CO3

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimalarial Activity : The compound has shown promising antimalarial properties against Plasmodium falciparum. Its mechanism likely involves interference with the parasite's metabolic processes. For instance, related quinoline derivatives have demonstrated significant activity, with an IC50 value of 120 nM against P. falciparum .
  • Cancer Therapy : Research indicates that derivatives of this compound may possess anticancer activity. For example, studies have highlighted the potential of piperidine derivatives in modulating signaling pathways associated with tumor growth .

2. Biological Mechanisms

  • The biological activity of 3-Piperidin-4-ylmethyl-quinoline dihydrochloride is attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, making it valuable for drug development .

3. Industrial Applications

  • In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the production of various chemical products and intermediates .

Data Table: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismIC50 (nM)Reference
3-Piperidin-4-ylmethyl-quinolineP. falciparum120
Trisubstituted quinolineP. falciparum22
Other quinoline derivativesVarious bacteriaVaries

Case Studies

Case Study 1: Antimalarial Research
A study published in 2016 explored a series of quinoline derivatives, including this compound, which were identified through phenotypic screening against the blood stage of Plasmodium falciparum. The optimized compounds showed low nanomolar potency and excellent oral efficacy in preclinical models, highlighting their potential as new antimalarial agents .

Case Study 2: Cancer Therapeutics
Research focusing on piperidine derivatives has indicated their efficacy in cancer treatment. A study demonstrated that certain piperidine-containing compounds exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells. This suggests their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 3-Piperidin-4-ylmethyl-quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Vanoxerine Dihydrochloride

Vanoxerine dihydrochloride, a CDK2/4/6 triple inhibitor, demonstrates broad anticancer activity with IC50 values of 3.79 μM (QGY7703 cells) and 4.04 μM (Huh7 cells). In contrast, CDK2-specific inhibitors like Fluspirilene (IC50 = 3.46–4.01 μM) and CDK4/6 dual inhibitors like Rafoxanide (IC50 = 1.09–1.31 μM) show narrower target profiles.

3-(4-Fluorophenylsulfonyl)-8-(Piperidin-4-yl Amino)Quinoline Dihydrochloride

This compound shares structural motifs with 3-piperidin-4-ylmethyl-quinoline dihydrochloride, including the quinoline backbone and piperidine substitution. Key distinctions include the sulfonyl group at the 3-position and amino linkage at the 8-position. Its IR spectrum (3408 cm<sup>−1</sup> for N-H stretch, 1585 cm<sup>−1</sup> for aromatic C=C) and ESI mass (m/e 386.4, [M+H]<sup>+</sup>) provide benchmarks for comparative spectral analysis .

Quinolone Carboxylic Acid Derivatives

Compounds like (RS)-(±)-1-cyclopropyl-6-fluoro-8-methyl-7-(4-amino-3,3-dimethyl-piperidin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid hydrochloride exhibit high purity (99.8% by HPLC) and distinct IR peaks (e.g., 1708 cm<sup>−1</sup> for carbonyl stretch). Their crystallinity, confirmed via X-ray diffraction, underscores the importance of salt forms in optimizing bioavailability and stability .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Purity (HPLC) Key Spectral Data (IR, cm<sup>−1</sup>)
This compound Not reported Likely 2–4 Likely 4–6 >95%* N-H (~3400), C=C aromatic (~1600)*
Vanoxerine dihydrochloride 477.8 4 6 Not reported Not provided
3-(4-Fluorophenylsulfonyl)-8-(piperidin-4-yl amino)quinoline dihydrochloride 386.4 (free base) 3 6 95.3% 3408 (N-H), 1585 (C=C)
4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate 269.17 3 4 Not reported Not provided

*Inferred from structural analogues .

Biological Activity

3-Piperidin-4-ylmethyl-quinoline dihydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of piperidine derivatives with quinoline compounds. Common solvents used in the synthesis include ethanol or methanol, often with catalysts like palladium on carbon (Pd/C) to enhance reaction efficiency. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of diverse derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its potential therapeutic effects.
  • Receptor Binding : It can bind to specific receptors, influencing signaling pathways related to various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that related quinoline derivatives demonstrate potent activity against Plasmodium falciparum, the causative agent of malaria. The compound's structure allows it to interfere with the parasite's metabolic processes .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismIC50 (nM)Reference
3-Piperidin-4-ylmethyl-quinolineP. falciparum120
Trisubstituted quinolineP. falciparum22
Other quinoline derivativesVarious bacteriaVaries

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study highlighted that certain piperidine derivatives could induce apoptosis in cancer cells, suggesting a mechanism through which these compounds may exert their anticancer effects .

Case Study: Anticancer Activity

A recent investigation assessed the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that specific structural modifications enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed pharmacokinetic profiling is necessary to assess bioavailability and clearance rates in vivo.

Q & A

Q. What are the critical safety protocols for handling 3-Piperidin-4-ylmethyl-quinoline dihydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is inadequate .
  • Ventilation: Conduct experiments in a fume hood to prevent inhalation of dust or aerosols .
  • First Aid:
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .
    • Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing .
    • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in a tightly sealed container, away from light and moisture, at room temperature .

Q. How is this compound synthesized, and what parameters influence yield?

Methodological Answer:

  • Synthetic Route: Typically synthesized via nucleophilic substitution or reductive amination of quinoline precursors with piperidine derivatives. Example:
    • Step 1: React 4-(chloromethyl)quinoline with piperidine in anhydrous THF under nitrogen .
    • Step 2: Purify via recrystallization using ethanol/water mixtures .
  • Critical Parameters:
    • Temperature: Optimal reaction at 60–80°C to balance reaction rate and byproduct formation .
    • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine .
    • Stoichiometry: Excess piperidine (1.5–2.0 equiv.) improves substitution efficiency .
  • Yield Optimization: Monitor reaction progress via TLC or HPLC; typical yields range from 65–85% .

Advanced Research Questions

Q. What methodologies are recommended for assessing the bioactivity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Target Selection: Prioritize kinases or receptors with structural homology to known quinoline targets (e.g., PDGFRβ, EGFR) .
  • Assay Design:
    • In Vitro Kinase Assays: Use fluorescence-based ADP-Glo™ or radiometric assays to measure IC50 values .
    • Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls .
  • Data Interpretation:
    • Dose-Response Curves: Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50 .
    • Selectivity Screening: Test against a panel of 50+ kinases to identify off-target effects .
  • Validation: Confirm cellular activity using Western blotting for phosphorylated targets in relevant cell lines .

Q. How can researchers resolve contradictions in reported physicochemical data for this compound?

Methodological Answer:

  • Data Verification:
    • Solubility: Re-test in buffered solutions (pH 4–8) using nephelometry to account for pH-dependent precipitation .
    • Melting Point: Perform differential scanning calorimetry (DSC) with a heating rate of 5°C/min to standardize measurements .
  • Cross-Referencing: Compare with structurally analogous compounds (e.g., 4-(piperidinyl)quinoline derivatives) to identify trends .
  • Advanced Characterization:
    • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and salt form .
    • NMR Titration: Use 2D NOESY to detect intermolecular interactions affecting solubility .
  • Documentation: Report experimental conditions (e.g., solvent purity, humidity) to contextualize discrepancies .

Q. What computational strategies can predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Software: Use AutoDock Vina or Schrödinger Glide with PDGFRβ (PDB ID: 3MJG) as a template .
    • Parameters: Set grid boxes to encompass the ATP-binding pocket (20 ų) .
  • MD Simulations:
    • Setup: Run 100 ns simulations in GROMACS with CHARMM36 force field to assess binding stability .
    • Analysis: Calculate root-mean-square deviation (RMSD) of ligand-protein complexes .
  • Pharmacophore Modeling:
    • Features: Define hydrogen bond acceptors (quinoline N) and hydrophobic regions (piperidine ring) using MOE .
    • Validation: Screen ZINC15 database to identify analogs with similar pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.